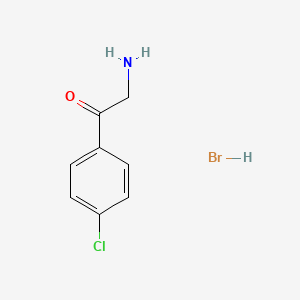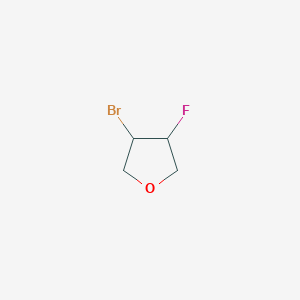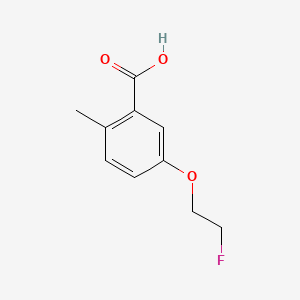
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is a chemical compound with the molecular formula C8H9Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the fields of chemistry, biology, medicine, and industry for its reactivity and potential therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-amino-1-(4-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its effects are mediated through binding to specific proteins or enzymes, leading to alterations in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
- 2-Amino-1-(4-methylphenyl)ethanone hydrochloride
- 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activities compared to its analogs, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
2-amino-1-(4-chlorophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8ClNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
Clave InChI |
FJXJIDYUCSMADA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CN)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)






![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)


